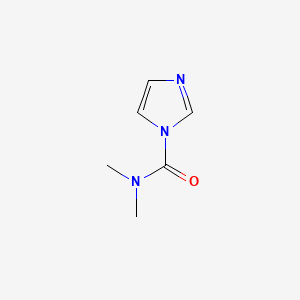![molecular formula C14H17Cl2NO4 B6147727 2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid CAS No. 1496312-55-0](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid” is a chemical compound. The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for the compound is1S/C15H19N3O4/c1-15(2,3)22-14(21)16-12(13(19)20)8-11-9-6-4-5-7-10(9)17-18-11/h4-7,12H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20) . This code provides a specific representation of the molecular structure. Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for “2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid” is not available, compounds with the BOC group generally have hazard statements H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid' involves the protection of the amine group, followed by the introduction of the dichlorophenyl group, and finally the deprotection of the amine group.", "Starting Materials": [ "tert-butyl carbamate", "2,5-dichlorophenylacetic acid", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with triethylamine and N,N'-dicyclohexylcarbodiimide in dimethylformamide to form the tert-butoxycarbonyl (Boc) protected amine.", "Step 2: Introduction of the dichlorophenyl group by reacting the Boc-protected amine with 2,5-dichlorophenylacetic acid and N,N'-dicyclohexylcarbodiimide in dimethylformamide to form the Boc-protected amide.", "Step 3: Deprotection of the amine group by reacting the Boc-protected amide with hydrochloric acid in diethyl ether to remove the Boc protecting group and form the final product, 2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid.", "Step 4: Purification of the final product by recrystallization from water." ] } | |
Numéro CAS |
1496312-55-0 |
Nom du produit |
2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid |
Formule moléculaire |
C14H17Cl2NO4 |
Poids moléculaire |
334.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



